molecular formula C22H18FN3O2 B10911472 N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-N-phenylbenzamide (non-preferred name)

N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-N-phenylbenzamide (non-preferred name)

Cat. No.: B10911472
M. Wt: 375.4 g/mol
InChI Key: XTVPNBPGBZWKNI-BUVRLJJBSA-N
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Description

N~1~-(2-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-PHENYLBENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them valuable in various fields of chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-PHENYLBENZAMIDE typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-phenylbenzamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-PHENYLBENZAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of N1-(2-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-PHENYLBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-PHENYLBENZAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of coordination complexes and in studies of its biological activities .

Properties

Molecular Formula

C22H18FN3O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-N-phenylbenzamide

InChI

InChI=1S/C22H18FN3O2/c23-19-13-11-17(12-14-19)15-24-25-21(27)16-26(20-9-5-2-6-10-20)22(28)18-7-3-1-4-8-18/h1-15H,16H2,(H,25,27)/b24-15+

InChI Key

XTVPNBPGBZWKNI-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)F)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC(=O)NN=CC2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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